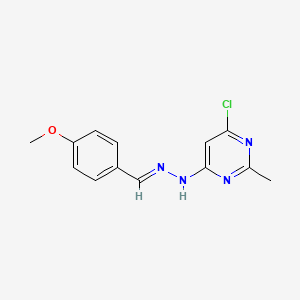
2-acetyl-4-chlorophenyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-4-chlorophenyl 2-chlorobenzoate, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain and inflammation. It belongs to the phenylacetic acid derivative class of drugs and has been used for over 40 years. Diclofenac is available in various forms such as tablets, capsules, injections, and topical gels.
Wirkmechanismus
Diclofenac inhibits the COX enzymes by binding to the active site of the enzyme. The inhibition of COX enzymes leads to the reduction of prostaglandin synthesis. This results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation. Diclofenac has been shown to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has several advantages for lab experiments. It is readily available and cost-effective. It has been extensively studied and its pharmacological properties are well understood. However, it also has some limitations. It has a narrow therapeutic window and can cause adverse effects at high doses. It can also interfere with other biochemical pathways in the body.
Zukünftige Richtungen
There are several future directions for 2-acetyl-4-chlorophenyl 2-chlorobenzoate research. One area of research is the development of new formulations of this compound that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the role of this compound in the treatment of various diseases such as cancer and Alzheimer's disease. There is also a need for more research on the long-term effects of this compound use and its impact on the environment.
Conclusion:
In conclusion, this compound is a widely used NSAID with anti-inflammatory, analgesic, and antipyretic effects. It inhibits COX enzymes and reduces the production of prostaglandins. Diclofenac has several advantages for lab experiments but also has some limitations. There are several future directions for this compound research, including the development of new formulations and investigating its role in the treatment of various diseases.
Synthesemethoden
Diclofenac can be synthesized by the esterification of 2-acetyl-4-chlorophenol and 2-chlorobenzoic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place in a solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its pharmacological properties and therapeutic uses. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Diclofenac inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, swelling, and fever.
Eigenschaften
IUPAC Name |
(2-acetyl-4-chlorophenyl) 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)12-8-10(16)6-7-14(12)20-15(19)11-4-2-3-5-13(11)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKIQFPTXIZNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)


![ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5722250.png)


![2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5722268.png)
![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5722279.png)
![7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5722284.png)